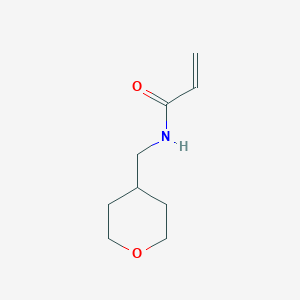

N-(oxan-4-ylmethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(oxan-4-ylmethyl)prop-2-enamide” has been reported in the literature. For instance, poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5, were synthesized and used as additives in water-based drilling fluids . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(oxan-4-ylmethyl)prop-2-enamide” have been studied. For example, the effectiveness of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5, as additives in water-based drilling fluids was evaluated .Aplicaciones Científicas De Investigación

Combustion Characteristics in Propellants

Research on amide-based compounds, specifically oxamide (OXA) and azodicarbonamide (ADA), has elucidated their roles as burning rate suppressants in composite solid rocket propellants. The study revealed that thermal decomposition of OXA exhibits only endothermic effects, which, along with ADA, affects both the condensed and gas phases during combustion. This insight into the mechanism of suppression enhances understanding of their action in coolant-based propellants, potentially guiding the development of more efficient propellant formulations (Trache et al., 2015).

Electrocatalytic Applications

N-Oxyl compounds, which include aminoxyls and imidoxyls, have found extensive use as catalysts for the selective oxidation of organic molecules. Their electrochemical properties facilitate a variety of electrosynthetic reactions, offering insights into the mechanisms of chemical and electrochemical catalysis. This broad application spectrum underscores their utility in both laboratory and industrial settings for selective organic transformations (Nutting et al., 2018).

Synthesis of Medium-Sized Diaza-Heterocycles

The trapping of N-acyliminium ions with enamides, as a method to synthesize polyfunctionalized medium-sized diaza-heterocycles, highlights a significant application in medicinal chemistry. This approach provides access to complex structures of putative pharmacological interest, showcasing the versatility of enamides in synthesizing biologically relevant heterocycles (Andna & Miesch, 2018).

Oxidative Formylation Reactions

The visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, in the absence of external photosensitizers, represents a noteworthy application in organic synthesis. This process, which efficiently generates formamides under mild conditions, illustrates the potential of enamides in photocatalyzed transformations, contributing to the development of sustainable and green chemical processes (Ji et al., 2017).

Oxy-Sulfonylation Reactions

Iron(III)-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates demonstrates a method for the vicinal difunctionalization of enamides. This reaction pathway highlights the utility of enamides in synthesizing β-amidosulfones, further emphasizing their role in the synthesis of compounds with potential biological relevance (Kramer et al., 2019).

Propiedades

IUPAC Name |

N-(oxan-4-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-9(11)10-7-8-3-5-12-6-4-8/h2,8H,1,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYOWYXXWWJQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-4-ylmethyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)

![2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2677077.png)

![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)

![N-Spiro[2.2]pentan-2-ylbenzamide](/img/structure/B2677083.png)

![N1-(3-ethoxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2677089.png)